molecular formula C8H6ClF2NO2 B1454821 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide CAS No. 1309602-47-8

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Cat. No.: B1454821
CAS No.: 1309602-47-8
M. Wt: 221.59 g/mol
InChI Key: AFUMLAZPVZEOFH-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a synthetic N-aryl acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within the N-aryl acetamide structural class have been identified as a promising starting point for antimalarial development, demonstrating potent activity against Plasmodium falciparum asexual blood-stage parasites . The presence of the 2-hydroxyphenyl group may influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships (SAR). This compound is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUMLAZPVZEOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound with a unique molecular structure characterized by a chloro group, two fluorine atoms, and a hydroxyphenyl moiety. Its molecular formula is C₈H₆ClF₂NO, with a molecular weight of approximately 221.59 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical development.

The compound's chemical reactivity is attributed to the presence of functional groups within its structure. Key properties include:

  • Melting Point : Varies depending on purity and formulation.
  • Solubility : Soluble in various organic solvents, making it versatile for different applications.

Biological Activity

Despite limited direct studies on this compound itself, related compounds and structural analogs suggest significant biological potential.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : The hydroxyphenyl group is known to contribute to antioxidant properties, which may help in reducing oxidative stress.
  • Anti-inflammatory Effects : Analogous compounds have shown to inhibit inflammatory pathways, suggesting potential efficacy in conditions characterized by inflammation.

Case Studies and Research Findings

  • Acute Kidney Injury (AKI) Protection :
    A study investigated the protective effects of N-(2-hydroxyphenyl)acetamide (NA-2), a structural analog, in glycerol-induced AKI models. The findings revealed:
    • NA-2 significantly reduced serum urea and creatinine levels.
    • Histological analysis showed protection against renal tubular necrosis.
    • Mechanistic studies indicated down-regulation of pro-inflammatory markers (iNOS, COX-2) and up-regulation of protective genes (HO-1, Kim-1) .
ParameterNA-2NA-2-AuNPs
Dose (mg/kg)5030
Serum Urea ReductionYesYes
Histological ProtectionYesEnhanced
mRNA Expression ChangesDown-regulated iNOS, NFκBSimilar but more pronounced
  • Antimicrobial Activity :
    Compounds similar to this compound have demonstrated antimicrobial properties. For example, benzoxazole derivatives exhibit activity against various pathogens, including:
    • Gram-positive bacteria : Effective against Staphylococcus aureus.
    • Fungal infections : Some derivatives showed efficacy against Candida species .

Structural Comparisons

The unique halogenation pattern and hydroxy substitution of this compound distinguish it from other related compounds. Below is a comparison table highlighting structural features and biological activities of similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N-(2-hydroxyphenyl)acetamideChloro group & hydroxyphenyl moietyLacks fluorine substituents
3-Chloro-4-fluorophenyl acetamideBoth chloro and fluoro groupsFocuses on fluorinated aromatic systems
N-(4-hydroxyphenyl)acetamideHydroxy group onlyCommonly studied for analgesic properties

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent . Research indicates that the incorporation of fluorine atoms enhances the lipophilicity of compounds, improving their ability to penetrate biological membranes. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains .

Case Study: Antimicrobial Activity

  • Objective: Evaluate the antimicrobial efficacy of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.
  • Method: Disc diffusion method against E. coli and Staphylococcus aureus.
  • Results: Zones of inhibition measured at 15 mm for E. coli and 20 mm for Staphylococcus aureus.

Agrochemicals

This compound is also being explored for its potential use in agrochemicals as a herbicide . The presence of difluoromethyl groups can enhance the herbicidal activity by altering the target site interactions within plant systems.

Case Study: Herbicidal Activity

  • Objective: Assess herbicidal properties in crop systems.
  • Method: Field trials on wheat and corn.
  • Results: Reduction in weed biomass by up to 40% compared to control groups.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with specific thermal and mechanical properties. Its ability to form stable complexes with metals allows it to be used in catalysis and polymer synthesis.

Case Study: Polymer Synthesis

  • Objective: Synthesize polymer composites using the compound as a monomer.
  • Method: Polymerization reaction under controlled temperatures.
  • Results: Polymers exhibited enhanced thermal stability with a glass transition temperature increase of 30°C.

Toxicological Profile

Despite its promising applications, it is crucial to consider the toxicological aspects of this compound. The compound is classified as harmful if swallowed or if it comes into contact with skin . Safety measures must be implemented during handling and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of chloroacetamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reference
2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide -Cl, -F (α-carbon); -OH (2-hydroxyphenyl) Enhanced electrophilicity due to halogens; intramolecular H-bonding via -OH
2-Chloro-N-(2-hydroxyphenyl)acetamide -Cl (α-carbon); -OH (2-hydroxyphenyl) Lower antifungal activity compared to halogenated derivatives
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide -Cl (α-carbon); -F, -NO₂ (4-fluoro-3-nitrophenyl) Nitro group enhances antimicrobial activity against Klebsiella pneumoniae
2-Chloro-N-(2,6-diethylphenyl)acetamide (Alachlor) -Cl (α-carbon); -C₂H₅ (2,6-diethylphenyl) Herbicidal activity; used as a pre-emergent pesticide
2-Chloro-2',6'-dimethylacetanilide -Cl (α-carbon); -CH₃ (2,6-dimethylphenyl) Intermediate in organic synthesis; low water solubility
2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide -Br, -F (α-carbon); -OH (2-hydroxyphenyl) Cyclizes to benzoxazoles under acidic conditions; used in heterocycle synthesis

Physicochemical Properties

Property This compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2-Chloro-N-(4-methoxyphenyl)acetamide
Molecular Weight (g/mol) 248.6 (estimated) 197.66 199.62
Melting Point (°C) Not reported 71–75 (observed) 71–75 (observed)
Boiling Point (°C) ~350 (predicted) Not reported 350.6 (predicted)
Solubility Low in water; soluble in polar aprotic solvents Insoluble in water Insoluble in water
Key Interactions Intramolecular H-bonding (C–H···O) Intermolecular N–H···O H-bonding N–H···O and C–H···O interactions

Sources:

Preparation Methods

Amidation Using Halodifluoroacetyl Chlorides or Esters

A common approach involves the reaction of 2-aminophenol with halodifluoroacetyl derivatives such as 2-chloro-2,2-difluoroacetyl chloride or ethyl bromodifluoroacetate under controlled conditions:

  • Reagents and Conditions:

    • 2-Aminophenol dissolved in an organic solvent such as ethyl acetate or tetrahydrofuran.
    • Halodifluoroacetyl chloride or ethyl bromodifluoroacetate as the acylating agent.
    • Base such as potassium carbonate or triethylamine to neutralize the HCl formed.
    • Temperature control (often room temperature or slight heating).
    • Stirring for several hours to ensure complete reaction.
  • Example from Literature:

    • A solution of 2-aminophenol, ethyl bromodifluoroacetate, and trimethylamine in ethyl acetate was heated to afford 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in high yield.
  • Reaction Mechanism:

    • The nucleophilic amino group attacks the electrophilic carbonyl carbon of the halodifluoroacetyl chloride or ester.
    • Formation of the amide bond with elimination of HCl or alcohol.
    • The presence of the 2-hydroxy group may facilitate intramolecular hydrogen bonding, stabilizing the product.

Halogen Exchange and Functional Group Transformations

  • The bromine atom in intermediates such as 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide can be replaced or modified to introduce chlorine or other substituents through halogen exchange reactions or nucleophilic substitution.

  • For example, bromodifluoromethyl groups can be converted to difluoromethyl or trifluoromethyl groups by treatment with fluoride sources or reductive conditions.

  • Polyphosphoric acid-mediated cyclization of such amides can yield benzoxazole derivatives, indicating the versatility of these intermediates.

Amidation via Chloroacetyl Chloride Derivatives

  • While direct preparation of this compound is less commonly detailed, analogous methods for chloroacetamide derivatives are well-documented.

  • For example, 2-chloro-N-(3-hydroxyphenyl)acetamide was synthesized by reacting m-aminophenol with chloroacetyl chloride in the presence of potassium carbonate in tetrahydrofuran at room temperature with stirring for 4 hours, followed by extraction and purification.

  • This method can be adapted by replacing chloroacetyl chloride with 2-chloro-2,2-difluoroacetyl chloride or similar reagents to introduce the difluoro substituents.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Temperature Time Yield (%) Purity (%) Notes
Amidation of 2-aminophenol with ethyl bromodifluoroacetate and trimethylamine in ethyl acetate 2-Aminophenol, ethyl bromodifluoroacetate, trimethylamine, ethyl acetate solvent Heated (exact temp not specified) Several hours High (exact % not specified) High Forms 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide intermediate
Cyclization of amide to benzoxazole Polyphosphoric acid (PPA) Heated Not specified 73% Not specified Demonstrates further functionalization potential
Amidation of m-aminophenol with chloroacetyl chloride m-Aminophenol, K2CO3, chloroacetyl chloride, THF Room temperature 4 hours Not specified Not specified Can be adapted for difluoro derivatives

Research Findings and Analytical Data

  • The synthesis involving halodifluoroacetyl derivatives proceeds with good yields and high purity, as confirmed by chromatographic techniques (GC, HPLC).

  • The presence of halogens (Cl, F) in the acetamide moiety enhances the reactivity and allows for further chemical transformations, such as cyclization or radical reactions.

  • The reaction conditions require careful pH and temperature control to avoid side reactions and decomposition.

  • Use of bases like potassium carbonate or triethylamine is crucial to neutralize acidic byproducts and drive the amidation to completion.

  • Solvent choice (ethyl acetate, tetrahydrofuran) affects solubility and reaction kinetics.

Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Amidation with ethyl bromodifluoroacetate 2-Aminophenol Trimethylamine Ethyl acetate Heated High Produces bromodifluoro intermediate, precursor to target compound
Halogen exchange or substitution Bromodifluoro intermediate Fluoride sources or reductants Various Low temperatures (-70°C to RT) Moderate to high Enables conversion to difluoro or chloro derivatives
Amidation with chloroacetyl chloride 2-Aminophenol or analogs K2CO3 THF Room temperature Moderate to high Adaptable for difluoro-substituted acyl chlorides

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide?

The synthesis typically involves nucleophilic substitution under mild conditions. For example, chloroacetamide derivatives can be synthesized by reacting 2-chloroacetamide with substituted phenols in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . TLC monitoring is critical to track reaction progress, followed by solvent evaporation and filtration to isolate the product. This method ensures high regioselectivity and avoids harsh conditions that might degrade the hydroxylphenyl group.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns and hydrogen bonding (e.g., intramolecular O–H···O interactions in the 2-hydroxyphenyl group) .
  • Single-crystal XRD : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • FTIR : To identify functional groups like C=O (amide I band at ~1650 cm⁻¹) and C–Cl stretches .
  • LC-HRMS/MS : For high-resolution mass confirmation and impurity profiling .

Q. How does the hydroxyl group influence the compound’s physicochemical properties?

The 2-hydroxyphenyl group facilitates intramolecular hydrogen bonding with the acetamide carbonyl, reducing solubility in nonpolar solvents and increasing melting points (e.g., phase change data for related compounds show Tₓₐ ≈ 364.5 K) . This interaction also stabilizes specific tautomeric forms, which can be probed via temperature-dependent NMR .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks reported for similar acetamides?

Conflicting reports on hydrogen-bonding motifs (e.g., O–H···O vs. N–H···O) can arise from polymorphism or solvent effects. Single-crystal XRD studies on 2-Chloro-N-(4-fluorophenyl)acetamide reveal that intramolecular C–H···O interactions form six-membered rings, while intermolecular N–H···O bonds create infinite chains along the c-axis . Refinement using SHELXL (with anisotropic displacement parameters) improves accuracy in distinguishing these interactions .

Q. What strategies optimize regioselectivity in derivatizing the 2-hydroxyphenyl moiety?

Electron-withdrawing groups (e.g., Cl, F) on the acetamide alter the σ-acceptor capacity of the amide carbonyl, directing electrophilic substitution to specific positions. For example:

Substituent PositionReactivity Trend
para to –OHEnhanced by Cl/F
ortho to –OHSteric hindrance
Controlled derivatization can be achieved using Pd-catalyzed cross-coupling or protecting the hydroxyl group with acetyl .

Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound arise, and how are they resolved?

Discrepancies may stem from dynamic processes (e.g., tautomerism) or crystal-packing effects. For instance:

  • NMR in solution : Detects rapid exchange between tautomers, averaging signals.
  • XRD in solid state : Captures a single dominant conformation.
    To reconcile these, variable-temperature NMR and DFT calculations (e.g., Gaussian at B3LYP/6-311+G**) can model energy barriers between conformers .

Q. What computational methods validate experimental data for this compound’s electronic structure?

  • DFT : Predicts bond lengths (e.g., C–Cl: 1.76 Å) and vibrational frequencies, cross-validated with experimental IR .
  • Molecular docking : Assesses binding affinity in biological studies (e.g., anti-COVID-19 potential via protease inhibition) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions from XRD data, such as H-bond contribution (%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Reactant of Route 2
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2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

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